molecular formula C10H15Cl2FN2 B8676184 2-Fluoro-3-(piperidin-3-yl)pyridine dihydrochloride

2-Fluoro-3-(piperidin-3-yl)pyridine dihydrochloride

Cat. No.: B8676184
M. Wt: 253.14 g/mol
InChI Key: SEBVEGCAQFFIEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Fluoro-3-(piperidin-3-yl)pyridine dihydrochloride is a useful research compound. Its molecular formula is C10H15Cl2FN2 and its molecular weight is 253.14 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H15Cl2FN2

Molecular Weight

253.14 g/mol

IUPAC Name

2-fluoro-3-piperidin-3-ylpyridine;dihydrochloride

InChI

InChI=1S/C10H13FN2.2ClH/c11-10-9(4-2-6-13-10)8-3-1-5-12-7-8;;/h2,4,6,8,12H,1,3,5,7H2;2*1H

InChI Key

SEBVEGCAQFFIEP-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)C2=C(N=CC=C2)F.Cl.Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a N2 purged round bottomed flask containing tert-butyl 5-(2-fluoropyridin-3-yl)-3,4-dihydropyridine-1(2H)-carboxylate (673 mg, 2.418 mmol) was added 10% Pd/C (50 mg, 0.470 mmol) and EtOH (15 mL). After stirring for 5 minutes, 5N HCl in iPrOH (4.0 mL, 20.00 mmol) was added and the flask capped with a balloon of H2. After 16 hours, LC-MS shows ˜30% conversion. The balloon was refilled. After a further 5 days, LC-MS shows complete consumption of starting material. The reaction was filtered through a celite cartridge and the cartridge rinsed with DCM:10% EtOH (50 mL). The filtrate was concentrated in vacuo to give 2-fluoro-3-(piperidin-3-yl)pyridine dihydrochloride as a yellow foam. The material was carried forward without further purification.
Name
tert-butyl 5-(2-fluoropyridin-3-yl)-3,4-dihydropyridine-1(2H)-carboxylate
Quantity
673 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
4 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mg
Type
catalyst
Reaction Step Three
Name
Quantity
15 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a N2 purged RBF containing tert-butyl 5-(2-fluoropyridin-3-yl)-3,4-dihydropyridine-1(2H)-carboxylate (673 mg, 2.418 mmol) was added 10% Pd/C (50 mg, 0.470 mmol) and EtOH (15 mL). After stirring for 5 minutes, 5N HCl in iPrOH (4.0 mL, 20.00 mmol) was added and the flask capped with a balloon of H2. After 16 hours, LC-MS shows ˜30% conversion. The balloon was refilled. After a further 5 days, LC-MS shows complete consumption of starting material. The reaction was filtered through a celite cartridge and the cartridge rinsed with DCM:10% EtOH (50 mL). The filtrate was concentrated in vacuo to give 2-fluoro-3-(piperidin-3-yl)pyridine dihydrochloride as a yellow foam. The material was carried forward without further purification.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
tert-butyl 5-(2-fluoropyridin-3-yl)-3,4-dihydropyridine-1(2H)-carboxylate
Quantity
673 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
4 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mg
Type
catalyst
Reaction Step Three
Name
Quantity
15 mL
Type
solvent
Reaction Step Three

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